Methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate
CAS No.:
Cat. No.: VC13875140
Molecular Formula: C13H14BrNO2
Molecular Weight: 296.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H14BrNO2 |
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Molecular Weight | 296.16 g/mol |
IUPAC Name | methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate |
Standard InChI | InChI=1S/C13H14BrNO2/c1-17-13(16)9-3-2-6-15-12-5-4-11(14)8-10(12)7-9/h4-5,7-8,15H,2-3,6H2,1H3 |
Standard InChI Key | FLKNFDBWJDHMOC-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC2=C(C=CC(=C2)Br)NCCC1 |
Canonical SMILES | COC(=O)C1=CC2=C(C=CC(=C2)Br)NCCC1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzo[b]azocine core, a bicyclic system comprising a benzene ring fused to an eight-membered azocine ring. Key structural elements include:
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Bromine substitution at the C8 position, influencing electronic properties and reactivity.
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Methyl ester group at C5, enhancing solubility and serving as a handle for further derivatization.
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Stereochemistry: The (E)-configuration of the double bond in the azocine ring is confirmed by its isomeric SMILES string (COC(=O)/C/1=C/C2=C(C=CC(=C2)Br)NCCC1).
Physicochemical Data
Property | Value | Source |
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Molecular Formula | C₁₃H₁₄BrNO₂ | |
Molecular Weight | 296.16 g/mol | |
Density | ~1.3 g/cm³ (predicted) | |
Boiling Point | ~450°C (estimated) | |
pKa | 4.8 (carboxylic acid analog) | |
LogP | 2.1 (calculated) |
The bromine atom contributes to elevated molecular weight and polarizability, while the ester group moderates lipophilicity.
Synthesis and Reaction Pathways
Synthetic Strategies
Though direct methods for this compound are sparsely documented, analogous benzazocines are synthesized via:
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Ring-Closing Metathesis: Formation of the azocine core using Grubbs catalysts .
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Aza-Prins Cyclization: Reaction of 3-vinyltetrahydroquinolines with 1,2-dicarbonyl compounds under acidic conditions .
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Bromination-Esterification Sequence: Post-cyclization functionalization, as seen in related brominated benzazepines .
For example, Thieme Connect reports aza-Prins reactions yielding tricyclic benzazocines with regioselective bromination , while patents describe AlCl₃-mediated cyclizations for chloro-analogs .
Key Challenges
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Regioselectivity: Controlling bromine placement during synthesis (e.g., avoiding 5-bromo isomers) .
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Stability: The azocine ring’s strain may lead to decomposition under prolonged storage.
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Yield Optimization: Multi-step routes often result in modest yields (25–40% for similar compounds) .
Research Findings and Spectral Characterization
Spectroscopic Data
While experimental NMR/IR data for this specific compound are unavailable, insights can be drawn from analogs:
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¹H NMR: Expected signals include aromatic protons (δ 6.5–7.5 ppm), methyl ester (δ 3.7 ppm), and azocine CH₂ groups (δ 1.5–3.0 ppm) .
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¹³C NMR: Carboxyl carbon at ~170 ppm, brominated aromatic carbons at 110–130 ppm .
Reactivity Studies
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Ester Hydrolysis: Likely forms carboxylic acid derivatives under basic conditions.
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Buchwald–Hartwig Amination: Potential for substituting bromine with amines .
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Cross-Coupling: Suzuki-Miyaura reactions could introduce aryl groups at C8 .
Challenges and Limitations
Synthetic Hurdles
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Low Yields: Multi-step syntheses often suffer from cumulative inefficiencies .
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Purification Difficulties: Similar polarities of regioisomers complicate separation .
Stability Issues
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Oxidative Degradation: The electron-rich aromatic system may oxidize under light.
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Hydrolytic Sensitivity: Ester groups prone to hydrolysis in aqueous media.
Future Directions
Methodological Innovations
Biological Screening
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